Hobz-ohmap
Description
"Hobz-ohmap" (referred to in some literature as Boc-ß-HoAsp(OBzl)-OH) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its IUPAC name is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid, with a molecular formula of C₁₇H₂₃NO₆ and a molecular weight of 337.4 g/mol . The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino moiety and a benzyl (OBzl) ester on the carboxyl side chain, which enhances stability during solid-phase peptide synthesis. It is soluble in dimethyl sulfoxide (DMSO) at concentrations ≥100 mg/mL and is primarily utilized in research settings for constructing peptide backbones or modifying bioactive molecules .
Key properties include:
| Property | Value |
|---|---|
| CAS Number | 254101-10-5 |
| Molecular Weight | 337.4 g/mol |
| Solubility | ≥100 mg/mL in DMSO |
| Storage Conditions | -20°C, desiccated environment |
| Applications | Peptide synthesis, drug design |
Properties
CAS No. |
155510-77-3 |
|---|---|
Molecular Formula |
C37H52O6 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
(4aS,6aS,6bR,8aS,10S,12R,12aR,14aS,14bS)-12-hydroxy-10-(4-hydroxybenzoyl)oxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1 |
InChI Key |
VGODRAUARQJBJM-FCWPOGGHSA-N |
SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)([C@@H](C[C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)O)C |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
Synonyms |
1-hydroxymaprounic 3-p-hydroxybenzoate HOBz-OHMAP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hobz-ohmap typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The specific synthetic route can vary depending on the starting materials and desired yield. Common reagents used in the synthesis include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity. The choice of method depends on factors like cost, availability of raw materials, and intended application.
Chemical Reactions Analysis
Types of Reactions
Hobz-ohmap undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hobz-ohmap involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A: Boc-Asp(OBzl)-OH
A structurally related compound, Boc-Asp(OBzl)-OH, shares the Boc and benzyl ester protecting groups but lacks the hydroxyproline (Ho) modification present in Hobz-ohmap. This difference impacts steric hindrance and hydrogen-bonding capacity, influencing peptide folding and receptor binding.
| Property | This compound | Boc-Asp(OBzl)-OH |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO₆ | C₁₆H₂₁NO₆ |
| Molecular Weight | 337.4 g/mol | 323.3 g/mol |
| Functional Groups | Boc, OBzl, hydroxyproline | Boc, OBzl |
| Solubility in DMSO | ≥100 mg/mL | ≥150 mg/mL |
Compound B: Fmoc-HoAsp(OtBu)-OH
This compound uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc and a tert-butyl (OtBu) ester instead of OBzl. The Fmoc group offers orthogonal protection strategies, while the OtBu ester improves solubility in organic solvents.
| Property | This compound | Fmoc-HoAsp(OtBu)-OH |
|---|---|---|
| Protection Strategy | Acid-labile (Boc) | Base-labile (Fmoc) |
| Stability in SPPS* | Moderate | High |
| Cost per gram | $220–$300 | $350–$450 |
*Solid-phase peptide synthesis
Functional Analogues
The additional methylene group in glutamic acid alters peptide hydrophobicity and ionic interactions.
| Property | This compound | Boc-Glu(OBzl)-OH |
|---|---|---|
| Backbone Length | Shorter (aspartic acid) | Longer (glutamic acid) |
| Isoelectric Point (pI) | ~3.1 | ~3.3 |
| Common Applications | Short peptides, enzyme inhibitors | Membrane protein design |
Research Findings and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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